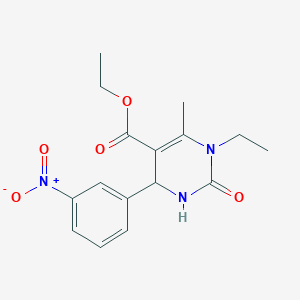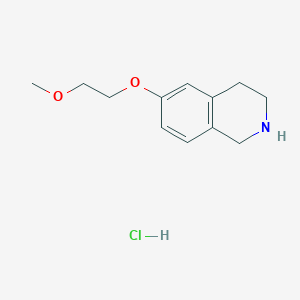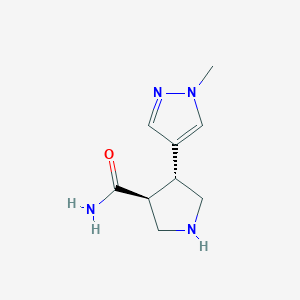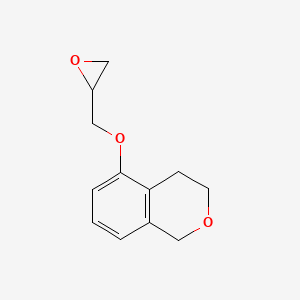
5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazolyl group, a fluorophenyl group, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolyl and oxadiazole rings, which are heterocyclic rings containing nitrogen, sulfur, and oxygen atoms. The bromophenyl and fluorophenyl groups are aromatic rings substituted with bromine and fluorine atoms, respectively .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The bromine and fluorine atoms are likely sites of reactivity due to their electronegativity and ability to participate in halogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and halogen atoms would likely result in a relatively high molecular weight . The compound is likely to be solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel in acidic environments, with mechanisms that suggest both physical and chemical adsorption onto the metal surface (P. Ammal et al., 2018).
Antimicrobial and Antioxidant Activities
Several studies have synthesized 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities. These compounds demonstrated significant effectiveness against various bacteria and fungi, with some showing promising α-glucosidase inhibitory activities as well as notable DPPH and ABTS scavenging activities (E. Menteşe et al., 2015).
Anticancer Activities
The anticancer potential of 1,3,4-oxadiazole derivatives has been explored, with some compounds exhibiting potent in vitro anti-proliferative activity against various cancer cell lines. These activities were determined through mechanisms such as inhibition of cell growth and induction of apoptosis (A. Joseph et al., 2013).
Material Sciences
In material science, 1,3,4-oxadiazole derivatives have contributed to the development of novel materials with specific properties. For instance, certain derivatives have been synthesized to study their liquid crystalline properties and potential applications in organic light-emitting diodes (OLEDs) (Li-rong Zhu et al., 2009; Matthew W. Cooper et al., 2022).
Central Nervous System Penetrability
The ability of certain 1,3,4-oxadiazole derivatives to penetrate the central nervous system and exhibit pharmacological effects has also been investigated, showcasing their potential in developing drugs targeting CNS disorders (L. Piccoli et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3OS/c19-13-5-1-11(2-6-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-3-7-14(20)8-4-12/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNDBZOWVUOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2662347.png)

![4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2662349.png)



![(2Z)-2-[(3-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2662358.png)

![4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one](/img/structure/B2662360.png)


![1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol](/img/structure/B2662365.png)

